molecular formula C8H9F6N2O2P B13415660 2,4-Dimethoxybenzenediazonium hexafluorophosphate CAS No. 61286-65-5

2,4-Dimethoxybenzenediazonium hexafluorophosphate

Cat. No.: B13415660
CAS No.: 61286-65-5
M. Wt: 310.13 g/mol
InChI Key: FTXMPOWAMINQQY-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. The hexafluorophosphate (PF₆⁻) serves as the counterion. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) typically involves the diazotization of 2,4-dimethoxyaniline. The process begins with the reaction of 2,4-dimethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with hexafluorophosphoric acid to form the desired benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) .

Industrial Production Methods

Industrial production of diazonium salts, including benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-), follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or alkyl groups.

    Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds.

Common Reagents and Conditions

Major Products Formed

    Phenol: Formed by substitution of the diazonium group with a hydroxyl group.

    Iodobenzene: Formed by substitution with iodine.

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

Scientific Research Applications

Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Material Science: Employed in the preparation of functionalized materials and polymers.

    Analytical Chemistry: Utilized in the detection and quantification of phenols and aromatic amines through coupling reactions.

    Biological Studies: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) involves the generation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. In substitution reactions, the diazonium group is replaced by nucleophiles such as hydroxide or halide ions. In coupling reactions, the diazonium group forms a bond with nucleophilic aromatic compounds, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium Chloride: Similar in structure but with chloride as the counterion.

    Benzenediazonium Tetrafluoroborate: Similar diazonium compound with tetrafluoroborate as the counterion.

    2,4-Dimethoxybenzenediazonium Chloride: Similar structure with chloride as the counterion.

Uniqueness

Benzenediazonium, 2,4-dimethoxy-, hexafluorophosphate(1-) is unique due to the presence of the hexafluorophosphate counterion, which provides greater stability compared to other diazonium salts. The 2,4-dimethoxy substitution on the benzene ring also influences its reactivity and applications, making it distinct from other diazonium compounds .

Properties

CAS No.

61286-65-5

Molecular Formula

C8H9F6N2O2P

Molecular Weight

310.13 g/mol

IUPAC Name

2,4-dimethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1

InChI Key

FTXMPOWAMINQQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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